Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
Description
Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate is a synthetic ester derivative featuring a pyrazole ring, an ethylamino group, and a methyl ester moiety.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3 |
InChI Key |
QAGGEUDVNNSTPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate
Detailed Synthetic Routes and Conditions
Base-Mediated Nucleophilic Substitution
A common laboratory synthesis involves reacting 1H-pyrazole or its methyl-substituted derivatives with ethylamine and methyl acrylate. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the ethylamino group on the acrylate, forming the propanoate ester with the pyrazole substituent.
- Typical conditions:
- Solvent: Ethanol or tetrahydrofuran
- Temperature: Room temperature to 70°C
- Reaction time: Several hours to overnight
- Base: Sodium hydride or potassium carbonate
This method yields the target compound with moderate to high efficiency, depending on reaction parameters.
Condensation Reactions
Condensation of pyrazole aldehydes with ethylamino esters under basic conditions (e.g., sodium hydroxide in ethanol) can construct the propanoate backbone bearing the pyrazole ring. This approach allows for the formation of the carbon-carbon bond adjacent to the pyrazole nitrogen.
- Typical conditions:
- Base: Sodium hydroxide
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 30 minutes to 1 hour
Yields from this method typically range from 70% to 85%.
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Although more commonly applied to triazole formation, click chemistry has been adapted for pyrazole derivatives in analogous systems. Copper sulfate and sodium ascorbate catalyze the reaction in a tert-butanol/water mixture, enabling efficient coupling of azide and alkyne precursors to form pyrazole-substituted esters.
- Typical conditions:
- Catalyst: CuSO4 and sodium ascorbate
- Solvent: tert-butanol/water
- Temperature: Room temperature
- Reaction time: Several hours
This method can achieve yields around 70% and offers regioselectivity advantages.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the synthesis of pyrazole-containing compounds by providing rapid and uniform heating. For example, microwave-assisted condensation of pyrazole intermediates can reduce reaction times from hours to minutes while maintaining or improving yields.
- Typical conditions:
- Temperature: 70°C
- Power: 160 W
- Pressure: Up to 200 psi
- Reaction time: 3 to 5 minutes
Yields reported with microwave assistance reach up to 85%.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors. These systems enhance reaction control, safety, and reproducibility. Automated systems enable precise control of temperature, pressure, and reagent addition, improving yield and purity.
Purification typically involves recrystallization and chromatographic techniques to isolate the compound with high chemical purity suitable for research or pharmaceutical applications.
Research Outcomes and Optimization Insights
Reaction optimization: Adjusting solvent polarity, temperature, and molar ratios of reagents significantly affects yield and purity. Ethanol is a preferred solvent due to its polarity and compatibility with bases and catalysts.
Purification: High purity is achievable through recrystallization from suitable solvents or chromatographic separation, essential for applications requiring precise chemical characterization.
Characterization: Nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR) confirms the presence of ethylamino and pyrazole groups, with pyrazole protons typically resonating between 7.5 and 8.5 ppm. Single-crystal X-ray diffraction can elucidate molecular geometry and confirm structural integrity.
Scalability: Continuous flow reactors enable efficient scale-up with improved safety and reproducibility, facilitating industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with three analogs: a propanamide derivative, an isopropyl-substituted ester, and a Boc-protected epoxide-containing ester.
Table 1: Structural and Functional Comparison
Functional and Reactivity Insights
Pyrazole vs. Epoxides are typically used for polymerization or cross-linking, whereas pyrazoles are leveraged for biological target interactions .
Amide vs. Ester Derivatives :
Research Findings and Limitations
- Physical Properties : Missing data on melting points, solubility, or stability limits a full comparative analysis.
- Commercial Viability : Discontinuation by suppliers like CymitQuimica underscores the need for custom synthesis for further studies .
Biological Activity
Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate, with CAS number 1251270-84-4, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 210.24 g/mol. The compound features a pyrazole moiety, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown antiproliferative activity against various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit tumor growth with GI(50) values in the sub-micromolar range across multiple tumor types .
Anti-inflammatory and Antioxidant Effects
The presence of the pyrazole ring in this compound suggests potential anti-inflammatory and antioxidant activities. Pyrazole derivatives have been reported to possess excellent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases . The docking studies of related compounds revealed promising interactions with inflammatory pathways, suggesting that this compound may also exhibit similar effects .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. Compounds featuring the pyrazole structure have demonstrated effectiveness against various bacterial strains. The SAR studies indicate that modifications on the pyrazole ring can enhance antimicrobial efficacy . While specific data on this compound's antimicrobial activity is limited, its structural similarity to known active compounds suggests potential in this area.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Key findings from related research include:
| Modification | Effect on Activity |
|---|---|
| Substitution at R3 position (alkyl groups) | Enhanced anticancer activity |
| Presence of electron-donating groups | Increased antioxidant properties |
| Variations in the pyrazole ring | Altered selectivity against cancer cell lines |
These findings suggest that further modifications to the structure of this compound could lead to improved biological efficacy.
Case Studies
Several studies have explored the pharmacological profiles of pyrazole derivatives:
- Antiproliferative Activity : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines. The most active compounds showed sub-micromolar GI(50) values, indicating strong potential for therapeutic applications .
- Anti-inflammatory Studies : Research involving docking simulations has indicated that certain pyrazole derivatives can effectively inhibit key enzymes in inflammatory pathways, suggesting a mechanism by which these compounds exert their anti-inflammatory effects .
Q & A
Q. What steps ensure reproducibility in catalytic asymmetric syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
